ethyl 4-(3-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)propanoyl)piperazine-1-carboxylate
Description
Ethyl 4-(3-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)propanoyl)piperazine-1-carboxylate is a synthetic compound featuring a benzo[de]isoquinoline-1,3-dione core conjugated with a piperazine-carboxylate moiety via a propanoyl linker. This structure combines aromatic electron-deficient properties (from the naphthalimide-like benzo[de]isoquinoline-dione) with the conformational flexibility of piperazine, making it relevant for applications in medicinal chemistry and materials science. Its crystal structure (monoclinic, space group P2₁/c) reveals planar aromatic stacking interactions and hydrogen-bonding networks, critical for stability and reactivity .
Properties
IUPAC Name |
ethyl 4-[3-(1,3-dioxobenzo[de]isoquinolin-2-yl)propanoyl]piperazine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O5/c1-2-30-22(29)24-13-11-23(12-14-24)18(26)9-10-25-20(27)16-7-3-5-15-6-4-8-17(19(15)16)21(25)28/h3-8H,2,9-14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNRDYPUGXWLGTG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C(=O)CCN2C(=O)C3=CC=CC4=C3C(=CC=C4)C2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-(3-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)propanoyl)piperazine-1-carboxylate typically involves multiple steps. One common method starts with the reaction of 2-benzyl-6-bromobenzo[de]isoquinoline-1,3-dione with ethylenediamine to form an intermediate compound. This intermediate is then further functionalized to introduce the piperazine ring and the ester group. The reaction conditions often involve the use of solvents such as dimethylformamide (DMF) and catalysts like palladium on carbon (Pd/C) to facilitate the reactions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The use of high-throughput screening and optimization techniques ensures the efficient production of the compound with high purity and yield. Industrial methods also focus on minimizing waste and improving the sustainability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(3-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)propanoyl)piperazine-1-carboxylate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the dione groups to diols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO₄), reducing agents such as sodium borohydride (NaBH₄), and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures, specific pH levels, and the use of inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield quinones, while reduction reactions produce diols. Substitution reactions can result in a variety of derivatives with different functional groups.
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C18H17N2O4
- Molecular Weight : 311.33 g/mol
- IUPAC Name : Ethyl 4-(3-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)propanoyl)piperazine-1-carboxylate
The compound features a piperazine ring, which is a common scaffold in medicinal chemistry, and a dioxo benzoisoquinoline moiety that contributes to its potential pharmacological activities.
Anticancer Activity
Research indicates that compounds similar to this compound exhibit significant anticancer properties. The mechanism of action often involves the inhibition of specific enzymes or pathways critical for cancer cell proliferation.
Case Study: Inhibition of Cancer Cell Proliferation
A study demonstrated that derivatives of benzoisoquinoline compounds inhibited the proliferation of various cancer cell lines, suggesting that this compound may have similar effects. The study highlighted the compound's ability to induce apoptosis in cancer cells through the activation of caspase pathways .
Neuroprotective Effects
The compound's ability to cross the blood-brain barrier suggests potential applications in treating neurological disorders. Preliminary studies indicate that it may modulate neurotransmitter systems, providing neuroprotective effects.
Case Study: Neuroprotection in Animal Models
In animal models of neurodegeneration, related compounds have shown promise in reducing oxidative stress and inflammation, which are critical factors in the progression of neurodegenerative diseases .
Synthetic Chemistry Applications
This compound can be synthesized through various methods involving multi-step reactions. Its synthesis often incorporates different reagents and conditions tailored to optimize yield and purity.
Synthesis Overview
The synthesis typically involves:
- Formation of the piperazine ring.
- Introduction of the dioxo benzoisoquinoline moiety.
- Final esterification to produce the desired compound.
Data Table: Summary of Biological Activities
Mechanism of Action
The mechanism of action of ethyl 4-(3-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)propanoyl)piperazine-1-carboxylate involves its interaction with specific molecular targets and pathways. In biological systems, the compound can bind to proteins and enzymes, altering their activity and function. The presence of the piperazine ring and ester group allows for specific interactions with cellular components, leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that the compound may interfere with cellular signaling and metabolic processes.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a class of naphthalimide-piperazine hybrids. Below is a detailed comparison with structurally analogous molecules:
Structural Analogues with Piperazine Linkers
Key Observations
Linker Flexibility and Bioactivity: Propanoyl/ethyl linkers (as in the target compound vs. 4f) influence solubility and conformational flexibility. Shorter linkers (e.g., ethyl) may enhance rigidity and stacking interactions, while longer chains (e.g., propanoyl) improve solubility in polar solvents .
Synthetic Efficiency :
- Compounds with dithiocarbamate or thioamide groups (e.g., 4f, ) exhibit higher yields (82–93%) compared to carboxylate derivatives, likely due to milder reaction conditions .
Crystallographic Insights: The target compound’s crystal structure (P2₁/c, a = 9.930 Å, β = 93.08°) shows π-π stacking between benzo[de]isoquinoline-dione cores, absent in analogues with bulkier substituents (e.g., thioamide in ), which may adopt less ordered packing .
Spectroscopic Signatures: IR spectra consistently show strong C=O stretches (~1697 cm⁻¹) for the benzo[de]isoquinoline-dione moiety across analogues. Thioamide derivatives (e.g., ) exhibit additional N-H stretches (~3446 cm⁻¹) .
Functional Group Impact
Biological Activity
Ethyl 4-(3-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)propanoyl)piperazine-1-carboxylate (commonly referred to as compound 1) is a complex organic molecule that has gained attention for its potential biological activities. This article explores the compound's synthesis, biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C25H22N2O5
- Molecular Weight : 430.45 g/mol
- CAS Number : 442557-37-1
The compound features a piperazine ring, which is known for its role in various pharmacological activities, and a benzo[de]isoquinoline moiety that contributes to its structural complexity and potential bioactivity.
Anticancer Activity
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. The mechanism often involves the induction of apoptosis in cancer cells through the activation of specific signaling pathways. For instance, derivatives of benzo[de]isoquinoline have shown to inhibit tumor growth in various cancer models by modulating cell cycle progression and enhancing oxidative stress within tumor cells .
Antimicrobial Properties
Research has also pointed towards the antimicrobial potential of similar compounds. The presence of the dioxo group in the structure may enhance the interaction with microbial cell membranes, leading to increased permeability and subsequent cell death. Compounds with similar structural motifs have been evaluated for their efficacy against a range of pathogens, including bacteria and fungi .
The biological activity of this compound can be attributed to several mechanisms:
- Apoptosis Induction : Activation of caspase pathways leading to programmed cell death.
- Inhibition of Enzymatic Activity : Compounds with similar structures have been shown to inhibit key enzymes involved in cancer cell proliferation.
- Oxidative Stress Modulation : The generation of reactive oxygen species (ROS) can lead to cellular damage and death in susceptible cells.
Study 1: Anticancer Efficacy
A study conducted on a series of benzo[de]isoquinoline derivatives demonstrated that modifications at specific positions led to enhanced anticancer activity against breast cancer cell lines. The study utilized MTT assays to evaluate cell viability and flow cytometry for apoptosis detection. Results indicated that certain derivatives significantly reduced cell viability and induced apoptosis compared to controls .
Study 2: Antimicrobial Activity
Another investigation focused on the antimicrobial effects of structurally similar compounds against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) was determined using standard broth dilution methods. The results showed promising activity, suggesting that modifications in the structure could lead to improved antimicrobial properties .
Table 1: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
